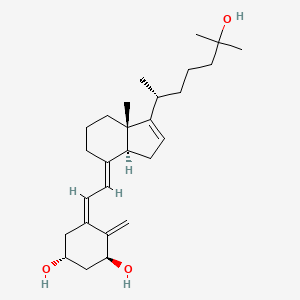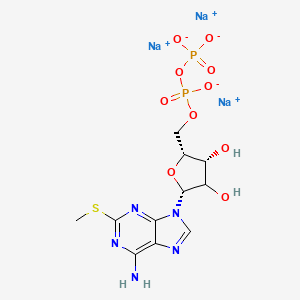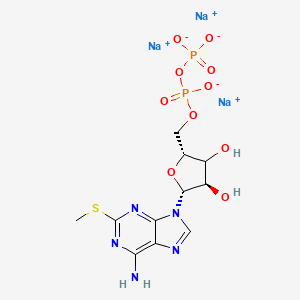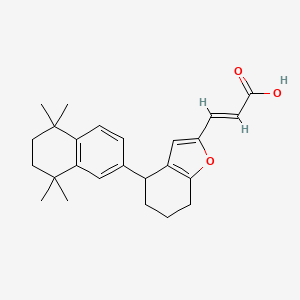
1alpha,25-dihydroxy-16,17-didehydrovitamin D3/1alpha,25-dihydroxy-16,17-didehydrocholecalciferol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Ro 25-4020 involves multiple steps, starting from the precursor 1,25-dihydroxyvitamin D3The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired structural modifications . Industrial production methods are not extensively documented, but the synthesis likely follows similar principles with optimization for large-scale production.
Chemical Reactions Analysis
Ro 25-4020 undergoes various chemical reactions, including oxidation and reduction. One of the significant reactions is its conversion to a 24-oxo metabolite, which is more stable and exhibits potent antiproliferative actions . Common reagents used in these reactions include oxidizing agents and specific catalysts that facilitate the transformation. The major products formed from these reactions are the 24-oxo metabolites, which have been shown to have similar affinity for the vitamin D receptor .
Scientific Research Applications
Ro 25-4020 has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, it has demonstrated significant inhibitory activity against human prostate cancer cells, making it a potential therapeutic agent . Its low-calcemic properties make it an attractive candidate for further development in cancer therapy. Additionally, Ro 25-4020 has been investigated for its effects on gene expression and its potential role in regulating various biological pathways .
Mechanism of Action
The mechanism of action of Ro 25-4020 involves its binding to the vitamin D receptor, leading to the transactivation of target genes. The conversion of Ro 25-4020 into an active and more stable 24-oxo metabolite with a longer half-life significantly contributes to its potent antiproliferative actions . This metabolite exhibits similar affinity for the vitamin D receptor and inhibits cell proliferation by modulating gene expression and cellular pathways .
Comparison with Similar Compounds
Ro 25-4020 is unique compared to other vitamin D analogs due to its less-calcemic properties and enhanced stability. Similar compounds include 1,25-dihydroxyvitamin D3 and other vitamin D analogs that have been studied for their therapeutic potential . Ro 25-4020 stands out due to its ability to produce a stable 24-oxo metabolite, which contributes to its potent antiproliferative effects .
Properties
Molecular Formula |
C27H42O3 |
|---|---|
Molecular Weight |
414.6 g/mol |
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(3aS,7aS)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-3a,5,6,7-tetrahydro-3H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C27H42O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-12,18,22,24-25,28-30H,2,6-9,13-17H2,1,3-5H3/b20-10+,21-11-/t18-,22-,24+,25+,27-/m1/s1 |
InChI Key |
NATTYVAFGUNUKP-RQJQXFIZSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)(C)O)C1=CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C |
Canonical SMILES |
CC(CCCC(C)(C)O)C1=CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl (1aS,7Z,7aS)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate](/img/structure/B10763554.png)
![sodium;2-[4-[(2S)-2-[[(2S)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetate](/img/structure/B10763556.png)
![4-(6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-4-yl)benzene-1,2-diol;hydrobromide](/img/structure/B10763564.png)

![N-[3-[cyclohexylidene(1H-imidazol-5-yl)methyl]phenyl]ethanesulfonamide](/img/structure/B10763570.png)

![ethyl (1aS,7E)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate](/img/structure/B10763574.png)



![4-[4-[5-[2-(Dibenzylamino)-2-oxoethyl]-2-heptyl-4-oxo-1,3-thiazolidin-3-yl]butyl]benzoic acid](/img/structure/B10763594.png)
![5-allyl-10-methoxy-2,2,4-trimethyl-2,5-dihydro-1H-chromeno[3,4-f]quinoline](/img/structure/B10763600.png)
![(8S,11R,13S,14S,17S)-17-acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10763610.png)
